The Discovery and Development of Acoramidis: A Technical Guide to a Next-Generation TTR Stabilizer
The Discovery and Development of Acoramidis: A Technical Guide to a Next-Generation TTR Stabilizer
Introduction
Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin (TTR) protein in the myocardium. The foundational event in the pathology of ATTR is the dissociation of the native TTR tetramer into its constituent monomers, a process that is the rate-limiting step in the amyloidogenic cascade.[1][2] Therapeutic intervention has logically focused on stabilizing the TTR tetramer to prevent this dissociation. Acoramidis (B605222) (formerly AG10) is a next-generation, orally administered small molecule designed as a potent and selective kinetic stabilizer of TTR.[3][4][5] Developed through a genetically inspired, structure-based approach, acoramidis has demonstrated near-complete TTR stabilization and significant clinical benefits in patients with ATTR-CM.[6][7] This guide provides a detailed technical overview of the discovery, mechanism of action, and clinical development of acoramidis for researchers, scientists, and drug development professionals.
Discovery and Rational Design
The discovery of acoramidis was inspired by human genetics, specifically the naturally occurring TTR variant, T119M.[4][8] Individuals carrying a pathogenic TTR mutation alongside the T119M variant are protected from developing amyloidosis. This "rescue mutation" confers enhanced stability to the TTR tetramer.[4] Acoramidis was rationally designed to mimic the stabilizing effect of the T119M variant.[9][10] The core design principle was to create a molecule that could bind with high affinity to the two thyroxine-binding sites on the TTR tetramer, effectively bridging the two dimeric subunits and preventing their dissociation.[2][7][11] This structure-based approach led to the synthesis of acoramidis (AG10), a molecule optimized for potency, selectivity, and oral bioavailability.[3][12]
Mechanism of Action
Acoramidis functions as a kinetic stabilizer of the TTR tetramer.[2] The dissociation of the TTR tetramer into monomers is the critical first step in the formation of amyloid fibrils.[1] By binding selectively and with high affinity to the unoccupied thyroxine-binding sites, acoramidis stabilizes the ground state of the tetramer, increasing the energy barrier for dissociation.[2][13]
The binding is primarily enthalpy-driven, mimicking the protective T119M variant by forming key hydrogen bonds with serine residues (specifically Ser117) within the binding pocket.[7][10][11] This robust interaction leads to near-complete (>90%) stabilization of the TTR tetramer across the dosing interval, effectively halting the amyloid cascade at its source.[14][15][16] This high level of stabilization is a key differentiator from earlier-generation stabilizers.[17]
Preclinical and Pharmacokinetic Profile
Preclinical Evaluation
In preclinical studies, acoramidis demonstrated superior potency and TTR stabilization compared to the first-generation stabilizer, tafamidis.[17][18] Using biophysical techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST), acoramidis was shown to have a significantly higher binding affinity and a longer residence time on the TTR tetramer.[17] This translates to more durable stabilization. In vitro assays confirmed that acoramidis achieves near-complete stabilization of both wild-type and variant TTR in human serum.[2][17]
Table 1: Comparative Binding Affinity for TTR
| Parameter | Acoramidis | Tafamidis | Reference |
|---|---|---|---|
| Binding Affinity (KD) | ~7x higher affinity | Lower affinity | [17][18] |
| Residence Time | ~4x longer | Shorter | [17][18] |
| In Vitro Stabilization | ≥90% | Partial Stabilization |[17] |
Pharmacokinetics
Acoramidis exhibits favorable pharmacokinetic properties supporting a twice-daily oral dosing regimen.[1][13] Steady-state concentrations are achieved within four days.[13][19]
Table 2: Pharmacokinetic Parameters of Acoramidis (800 mg BID)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Concentration) | ~1 hour | [1][13] |
| Cmax (Peak Concentration) at Steady State | 13,700 ng/mL | [1][13] |
| AUC0-12h (Area Under the Curve) at Steady State | 47,200 ng·h/mL | [1] |
| Apparent Volume of Distribution (Vd) | 654 L | [1][20] |
| Plasma Protein Binding | 96% (primarily to TTR) | [1][20] |
| Effective Half-life | ~6 hours | [13][19] |
| Metabolism | Primarily via glucuronidation (UGT1A9, UGT1A1, UGT2B7) | [1][20] |
| Excretion | ~68% in urine, ~32% in feces |[13] |
Experimental Protocols
The evaluation of TTR stabilizers like acoramidis relies on a set of specialized biophysical and biochemical assays.
TTR Stabilization Assays
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Methodology: Western Blot Under Denaturing Conditions
-
Principle: This assay measures the ability of a stabilizer to prevent the dissociation of the TTR tetramer under chemical stress (e.g., acidic conditions).[21]
-
Protocol:
-
Human serum is incubated with varying concentrations of the stabilizer (e.g., acoramidis) or a vehicle control.
-
The samples are subjected to acid-mediated denaturation (e.g., incubation at pH 3.5-4.0) for an extended period (e.g., 72 hours).[21]
-
The reaction is neutralized, and the samples are run on a non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Proteins are transferred to a membrane (Western blot), which is then probed with an anti-TTR antibody.
-
The amount of intact tetrameric TTR is quantified by densitometry. A higher band intensity in the presence of the stabilizer indicates greater stabilization.[21]
-
-
-
Methodology: Subunit Exchange Assay
-
Principle: Considered the "gold standard," this assay directly measures the rate of TTR tetramer dissociation in a native environment like blood plasma.[2][22]
-
Protocol:
-
Two populations of TTR homotetramers are prepared: one untagged and one with a molecular tag.
-
These are mixed in human plasma in the presence or absence of a kinetic stabilizer.
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The rate at which subunits from the tagged and untagged tetramers exchange to form heterotetramers is measured over time.
-
This rate of exchange is directly proportional to the rate of tetramer dissociation. A slower rate in the presence of the stabilizer indicates effective stabilization.[2]
-
-
Binding Affinity Assays
-
Methodology: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding kinetics (association and dissociation rates) between a ligand (acoramidis) and a protein (TTR) immobilized on a sensor chip.[17]
-
Protocol:
-
Purified human TTR is immobilized onto an SPR sensor chip.
-
A solution containing acoramidis is flowed over the chip surface, allowing binding to occur.
-
The change in the refractive index at the surface, which is proportional to the mass of bound acoramidis, is measured in real-time.
-
A buffer solution is then flowed over the chip to measure the dissociation of acoramidis from TTR.
-
The resulting sensorgram is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[17]
-
-
Clinical Efficacy: The ATTRibute-CM Trial
The efficacy and safety of acoramidis were definitively established in the Phase 3 ATTRibute-CM trial (NCT03860935), a global, double-blind, placebo-controlled study in 632 patients with ATTR-CM.[14][23][24]
Study Design
Patients were randomized 2:1 to receive acoramidis hydrochloride (800 mg twice daily) or a matching placebo for 30 months.[14][23] The primary endpoint was a hierarchical analysis using the Finkelstein-Schoenfeld method, which prioritized outcomes in the order of: 1) all-cause mortality (ACM), 2) frequency of cardiovascular-related hospitalization (CVH), 3) change in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and 4) change in 6-minute walk distance (6MWD).[14][23]
Efficacy Results
Acoramidis demonstrated a highly statistically significant improvement in the primary endpoint, with a win ratio of 1.8 compared to placebo.[23][25] The benefit was driven by strong positive effects across the hierarchy, particularly in reducing cardiovascular hospitalizations.[25][26]
Table 3: Key Efficacy Outcomes of the ATTRibute-CM Trial at 30 Months
| Endpoint | Acoramidis (n=421) | Placebo (n=211) | Metric (Result) | Reference |
|---|---|---|---|---|
| Primary Hierarchical Analysis | - | - | Win Ratio: 1.8 (p < 0.0001) | [23][25] |
| All-Cause Mortality | 19.3% | 25.7% | HR: 0.77 (p=0.15) | [23] |
| On-Treatment Survival Rate | 81% | 74% | - | [25] |
| CV-Related Hospitalization | 26.7% | 42.6% | 50% relative risk reduction (p < 0.0001) | [23][25] |
| Change in NT-proBNP | - | - | Statistically significant benefit (p < 0.0001) | [23][25] |
| Change in 6-Minute Walk Distance | - | - | 39.6 m improvement vs. placebo (p < 0.001) | [23] |
| Change in KCCQ-OS | - | - | 9.94 point improvement vs. placebo (p < 0.001) |[23] |
HR: Hazard Ratio; KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary score.
Long-Term Efficacy (Open-Label Extension)
Data from the open-label extension (OLE) study, where placebo patients switched to acoramidis, demonstrated sustained and continued clinical benefits for those on continuous treatment.[27][28]
Table 4: Long-Term Efficacy in ATTRibute-CM OLE at 42 Months
| Endpoint | Metric (Continuous Acoramidis vs. Placebo-to-Acoramidis) | Reference |
|---|---|---|
| All-Cause Mortality (ACM) | HR: 0.64 | [27][28] |
| First CV-Related Hospitalization (CVH) | HR: 0.53 | [27][28] |
| Composite of ACM or First CVH | HR: 0.57 (p < 0.0001) |[27][28] |
Safety and Tolerability
Acoramidis was well-tolerated, with an overall incidence of adverse events similar to that of the placebo group (98.1% vs. 97.6%).[14] No new clinically important safety signals were identified during the main trial or the long-term extension.[26][27] Serious adverse events were reported less frequently in the acoramidis group (54.6%) compared to the placebo group (64.9%).[14]
Conclusion
Acoramidis represents a significant advancement in the treatment of transthyretin amyloid cardiomyopathy. Born from a genetically-inspired, structure-based design, it potently and selectively stabilizes the TTR tetramer with near-complete efficacy.[7][10] Its mechanism of action, which mimics the protective T119M TTR variant, directly addresses the root cause of the disease.[9] The robust and consistent clinical benefits demonstrated in the comprehensive ATTRibute-CM trial—including significant reductions in cardiovascular hospitalizations and preservation of functional capacity and quality of life—establish acoramidis as a highly effective and safe therapeutic option for patients with ATTR-CM.[23][26]
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